Triethylphosphine Steric Differentiation: Tolman Cone Angle Comparison with Trimethylphosphine and Triphenylphosphine
Triethylphosphine exhibits a Tolman cone angle of 132°, which is intermediate between the less sterically demanding trimethylphosphine (118°) and the significantly bulkier triphenylphosphine (145°) [1]. This steric profile enables the coordination of multiple PEt3 ligands to a single transition metal center, as demonstrated by the existence of Pt(PEt3)4, a coordination mode sterically disfavored with PPh3 [2].
| Evidence Dimension | Steric bulk (Tolman cone angle) |
|---|---|
| Target Compound Data | 132° |
| Comparator Or Baseline | Trimethylphosphine (PMe3): 118°; Triphenylphosphine (PPh3): 145° |
| Quantified Difference | +14° vs PMe3; -13° vs PPh3 |
| Conditions | Standard Tolman cone angle measurement methodology for tertiary phosphine ligands |
Why This Matters
The intermediate cone angle of 132° balances metal center accessibility with steric protection, enabling coordination numbers and catalytic selectivities unattainable with either smaller (PMe3) or larger (PPh3) phosphine ligands.
- [1] Tolman CA. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem Rev. 1977;77(3):313-348. View Source
- [2] Triethylphosphine. Wikipedia. Accessed 2026. View Source
